molecular formula C12H12F4N4O4 B12458370 (2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12458370
M. Wt: 352.24 g/mol
InChI Key: KJLYQDBRFNVNQA-AWVSEGNVSA-N
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Description

The compound (2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrazolo-pyrimidine moiety, which is known for its biological activity, and a tetrahydrofuran ring, which is a common structural motif in many bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo-pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of difluoromethyl groups: This step often requires the use of difluoromethylating agents under controlled conditions.

    Construction of the tetrahydrofuran ring: This can be done through a series of cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The difluoromethyl groups can be reduced to methyl groups using strong reducing agents.

    Substitution: The hydrogen atoms on the pyrazolo-pyrimidine ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the difluoromethyl groups would yield a methyl-substituted compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive molecule with applications in drug discovery.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazolo-pyrimidine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The difluoromethyl groups may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-(4,6-Dimethyl-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • (2R,3R,4S,5R)-2-(4,6-Dichloromethyl-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Uniqueness

The presence of difluoromethyl groups in the compound makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to interact with biological targets.

Properties

Molecular Formula

C12H12F4N4O4

Molecular Weight

352.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4,6-bis(difluoromethyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H12F4N4O4/c13-8(14)5-3-1-17-20(11(3)19-10(18-5)9(15)16)12-7(23)6(22)4(2-21)24-12/h1,4,6-9,12,21-23H,2H2/t4-,6-,7-,12-/m1/s1

InChI Key

KJLYQDBRFNVNQA-AWVSEGNVSA-N

Isomeric SMILES

C1=NN(C2=NC(=NC(=C21)C(F)F)C(F)F)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NN(C2=NC(=NC(=C21)C(F)F)C(F)F)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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